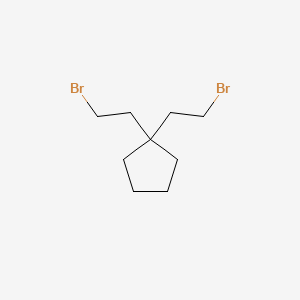
17-(Bromoacetamido-PEG6-ethylcarbamoyl)heptadecanoic t-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-(Bromoacetamido-PEG6-ethylcarbamoyl)heptadecanoic t-butyl ester is a compound that serves as a polyethylene glycol (PEG) linker. It contains a bromide group and a t-butyl protected carboxyl group. The bromide group is a good leaving group for nucleophilic substitution reactions, while the t-butyl protected carboxyl group can be deprotected under acidic conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 17-(Bromoacetamido-PEG6-ethylcarbamoyl)heptadecanoic t-butyl ester involves multiple stepsThe bromide group is introduced through a nucleophilic substitution reaction, while the t-butyl group is added to protect the carboxyl group during the synthesis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in reagent grade for research purposes .
Análisis De Reacciones Químicas
Types of Reactions
17-(Bromoacetamido-PEG6-ethylcarbamoyl)heptadecanoic t-butyl ester undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromide group acts as a leaving group, allowing nucleophiles to replace it.
Deprotection: The t-butyl protected carboxyl group can be deprotected under acidic conditions
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles used include amines, thiols, and alcohols. The reaction typically occurs under mild conditions.
Deprotection: Acidic conditions, such as the use of trifluoroacetic acid, are employed to remove the t-butyl protecting group
Major Products Formed
The major products formed from these reactions depend on the nucleophile used in the substitution reaction. For example, using an amine as the nucleophile would result in the formation of an amide .
Aplicaciones Científicas De Investigación
17-(Bromoacetamido-PEG6-ethylcarbamoyl)heptadecanoic t-butyl ester has several applications in scientific research:
Chemistry: Used as a PEG linker in the synthesis of complex molecules.
Biology: Employed in the modification of biomolecules for improved solubility and stability.
Medicine: Utilized in drug delivery systems to enhance the pharmacokinetics of therapeutic agents.
Industry: Applied in the development of advanced materials and coatings
Mecanismo De Acción
The mechanism of action of 17-(Bromoacetamido-PEG6-ethylcarbamoyl)heptadecanoic t-butyl ester involves its role as a PEG linker. The bromide group facilitates nucleophilic substitution reactions, allowing the compound to link with other molecules. The t-butyl protected carboxyl group can be deprotected under acidic conditions, enabling further functionalization. The PEG chain provides solubility and stability to the linked molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 17-(Bromoacetamido-PEG9-ethylcarbamoyl)heptadecanoic t-butyl ester
- 17-(Bromoacetamido-PEG4-t-butyl ester)
- 17-(Bromoacetamido-PEG9-ethylcarbamoyl)pentanoic t-butyl ester
Uniqueness
17-(Bromoacetamido-PEG6-ethylcarbamoyl)heptadecanoic t-butyl ester is unique due to its specific PEG chain length (PEG6), which provides a balance between solubility and stability. The presence of both the bromide group and the t-butyl protected carboxyl group allows for versatile chemical modifications .
Propiedades
Fórmula molecular |
C38H73BrN2O10 |
|---|---|
Peso molecular |
797.9 g/mol |
Nombre IUPAC |
tert-butyl 18-[2-[2-[2-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-18-oxooctadecanoate |
InChI |
InChI=1S/C38H73BrN2O10/c1-38(2,3)51-37(44)19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-35(42)40-20-22-45-24-26-47-28-30-49-32-33-50-31-29-48-27-25-46-23-21-41-36(43)34-39/h4-34H2,1-3H3,(H,40,42)(H,41,43) |
Clave InChI |
XWTRHFCEBQLGLS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCNC(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



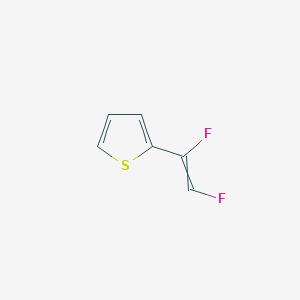
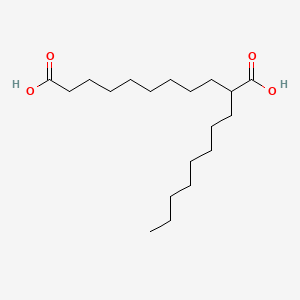
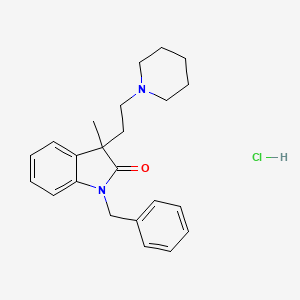
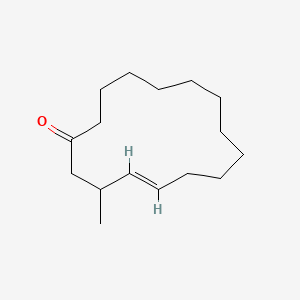
![7-(E)-p-Chlorobenzylidene-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride](/img/structure/B13730264.png)
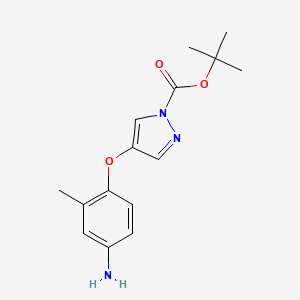
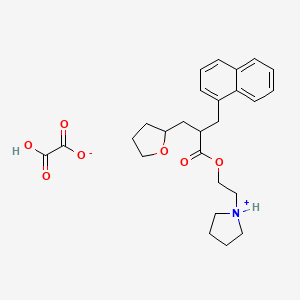
![trans-tert-Butyl 5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B13730274.png)
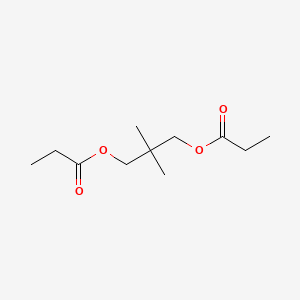
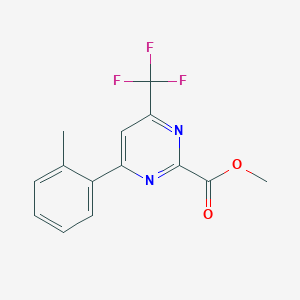
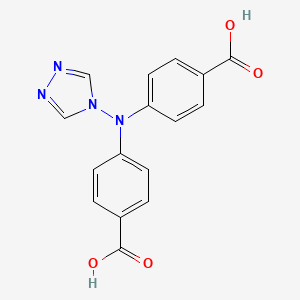
![(1R,5S)-8-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B13730303.png)
